molecular formula C22H18N2O2S B11570899 N-(4-methylphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide

N-(4-methylphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No.: B11570899
M. Wt: 374.5 g/mol
InChI Key: DUIGUBPYGJHEHT-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-METHYLPHENYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thiophene-2-Carbonylation: The indole derivative is then reacted with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to form the thiophene-2-carbonyl indole intermediate.

    Acetylation: The intermediate is further reacted with 4-methylphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid, halogens, Lewis acids as catalysts.

Major Products Formed:

    Oxidation: Oxidized derivatives of the indole and thiophene rings.

    Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.

    Substitution: Nitrated or halogenated aromatic rings.

Scientific Research Applications

N-(4-METHYLPHENYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its properties in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and thiophene moieties can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

    N-(4-METHYLPHENYL)-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE: Similar structure but with a furan ring instead of thiophene.

    N-(4-METHYLPHENYL)-2-[3-(PYRIDINE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE: Similar structure but with a pyridine ring instead of thiophene.

Uniqueness: N-(4-METHYLPHENYL)-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to furan or pyridine analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide

InChI

InChI=1S/C22H18N2O2S/c1-15-8-10-16(11-9-15)23-21(25)14-24-13-18(17-5-2-3-6-19(17)24)22(26)20-7-4-12-27-20/h2-13H,14H2,1H3,(H,23,25)

InChI Key

DUIGUBPYGJHEHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4

Origin of Product

United States

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